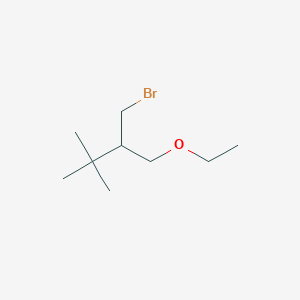
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a butane backbone, which also contains ethoxymethyl and dimethyl substituents
Méthodes De Préparation
The synthesis of 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutan-2-ol with ethyl bromide in the presence of a strong acid catalyst. The reaction proceeds via a substitution mechanism where the hydroxyl group is replaced by a bromine atom. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-ethoxymethyl-3,3-dimethylbut-1-ene.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane can be compared with other similar compounds such as:
1-Bromo-2-(methoxymethyl)benzene: This compound has a similar structure but with a benzene ring instead of a butane backbone.
2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound contains an imidazole ring and is used in different applications compared to this compound.
1-Bromo-2-(methoxymethoxy)ethane: This compound has a similar functional group arrangement but with different substituents on the carbon chain.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated organic compounds in scientific research and industry.
Propriétés
Formule moléculaire |
C9H19BrO |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
1-bromo-2-(ethoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19BrO/c1-5-11-7-8(6-10)9(2,3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
WYOMUGFFULIOBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(CBr)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



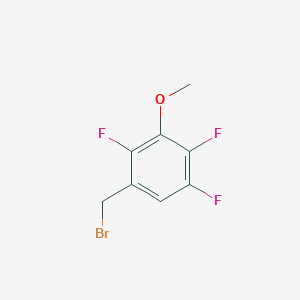
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13648268.png)
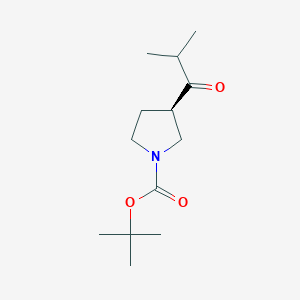
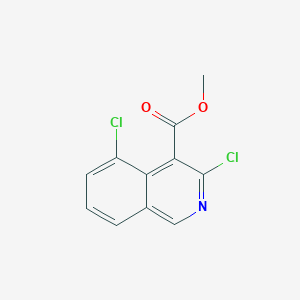
![2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13648280.png)
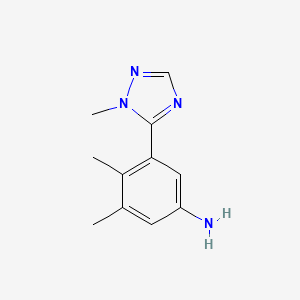
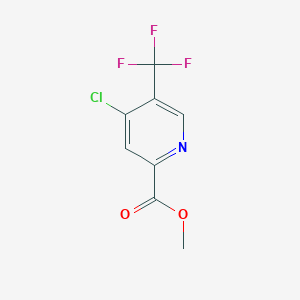

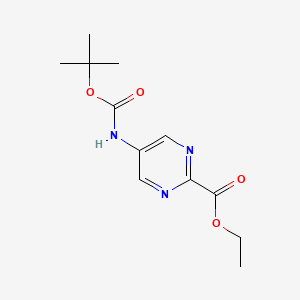
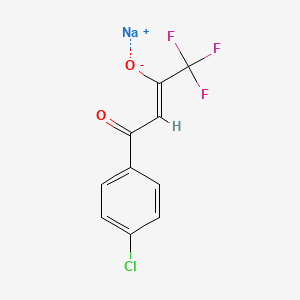
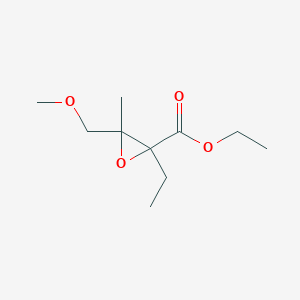
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)

